N,2-dihydroxy-5-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,2-dihydroxy-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-7(10)6(4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRRKBZDRLEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381869 | |
| Record name | N,2-dihydroxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61799-77-7 | |
| Record name | N,2-dihydroxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of N,2-dihydroxy-5-methylbenzamide
Synonyms: 5-Methylsalicylhydroxamic Acid (H₃mshi); 2-Hydroxy-5-methylbenzhydroxamic acid CAS Registry Number: 61799-77-7
Executive Summary
N,2-Dihydroxy-5-methylbenzamide is a specialized hydroxamic acid derivative primarily utilized in coordination chemistry and bioinorganic research. Structurally characterized by a salicylhydroxamic acid (SHAM) core with a 5-methyl substitution, it functions as a potent O,O-bidentate chelator .
Its significance lies in its ability to sensitize trivalent lanthanide ions (Ln³⁺) via the "antenna effect," making it a critical ligand in the design of metallacrowns (MCs) and luminescent molecular thermometers. Unlike simple benzamides, the presence of both phenolic and hydroxamic acid moieties allows for tunable protonation states, enabling the formation of stable supramolecular structures such as [LnGa₈(mshi)₈] complexes.
This guide details the physicochemical properties, synthesis, and analytical characterization of the compound, designed for researchers optimizing lanthanide luminescence or developing urease inhibitors.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The hydroxamic acid group (-CONHOH) at position 1 and the phenolic hydroxyl (-OH) at position 2 create a "chelating pocket" capable of binding metal ions (e.g., Fe³⁺, Cu²⁺, Ln³⁺) with high affinity.
| Property | Data |
| IUPAC Name | This compound |
| Common Abbreviation | H₃mshi (in coordination chemistry) |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| SMILES | CC1=CC(=C(C=C1)O)C(=O)NO |
| InChI Key | AQZRRKBZDRLEHU-UHFFFAOYSA-N |
Structural Diagram & Ionization States
The following diagram illustrates the chemical structure and the stepwise deprotonation events that define its reactivity in aqueous and non-aqueous media.
Caption: Stepwise ionization of this compound. The hydroxamic acid proton is typically the first to dissociate, followed by the phenolic proton.
Physicochemical Profiling
Thermodynamic & Solid-State Properties
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Typically 165–175 °C (Decomposition often observed near melt).
-
Note: As with many hydroxamic acids, thermal instability (Lossen rearrangement or hydrolysis) can occur at high temperatures.
-
-
Solubility:
-
Water: Low (< 1 mg/mL at pH 7). Solubility increases significantly at pH > 8 due to ionization.
-
Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and DMF. Sparingly soluble in Chloroform or Dichloromethane.
-
Solution Chemistry (Acidity & Lipophilicity)
The 5-methyl group exerts a weak electron-donating inductive effect (+I), which slightly destabilizes the conjugate base compared to the unsubstituted parent (Salicylhydroxamic acid).
| Parameter | Value (Approx.) | Mechanistic Insight |
| pKa₁ (Hydroxamic) | 7.6 ± 0.2 | Deprotonation of the hydroxamic -NH-OH . Slightly higher than SHAM (pKa ~7.4) due to methyl donation. |
| pKa₂ (Phenolic) | 10.1 ± 0.2 | Deprotonation of the phenolic -OH . Essential for forming stable tris-chelate complexes. |
| LogP (Oct/Wat) | 1.7 | Moderate lipophilicity. The methyl group adds ~0.5 log units relative to SHAM (LogP ~1.2). |
| H-Bond Donors | 3 | Phenolic OH, Amide NH, Hydroxamic OH. |
| H-Bond Acceptors | 3 | Carbonyl O, Hydroxamic O, Phenolic O. |
Synthesis & Experimental Protocols
Objective: Synthesis of this compound from methyl 5-methylsalicylate via hydroxylaminolysis.
Reagents[6]
-
Methyl 5-methylsalicylate (Precursor)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe)
-
Methanol (anhydrous)
Step-by-Step Methodology
-
Preparation of Hydroxylamine: Dissolve NH₂OH·HCl (1.2 eq) in anhydrous methanol. Add KOH (1.2 eq) dissolved in methanol at 0°C to generate free hydroxylamine. Filter off the precipitated KCl.
-
Coupling: Add Methyl 5-methylsalicylate (1.0 eq) to the filtrate.
-
Deprotonation: Add a second portion of base (KOH, 1.0 eq) to generate the hydroxamate salt, driving the equilibrium forward.
-
Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Work-up: Acidify the mixture with 1N HCl to pH ~3. The product will precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
Synthesis Workflow Diagram
Caption: Synthetic route via hydroxylaminolysis of the ester precursor.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
UV-Vis Spectroscopy & Photophysics
-
Absorption Maxima:
≈ 300–310 nm (attributed to transitions of the aromatic ring). -
Triplet State Energy (T₁): ~21,500 cm⁻¹.[2][3]
-
Relevance: This energy level is ideally positioned to transfer energy to Terbium (Tb³⁺,
~20,500 cm⁻¹) and Europium (Eu³⁺, ~17,200 cm⁻¹) , acting as an "antenna" to sensitize their luminescence.
-
NMR Spectroscopy (DMSO-d₆)
-
¹H NMR:
- 2.25 ppm (s, 3H, -CH₃ )
- 6.8–7.6 ppm (m, 3H, Ar-H )
- 9.2 ppm (br s, 1H, -NH- )
- 11.5 ppm (s, 1H, Phenolic -OH )
- 12.0+ ppm (br s, 1H, Hydroxamic -OH )
-
Note: The amide and hydroxyl protons are exchangeable and may broaden or disappear in the presence of D₂O.
IR Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: Broad O-H / N-H stretching.
-
1620–1640 cm⁻¹: C=O stretching (Amide I), shifted lower due to internal H-bonding.
-
1500–1600 cm⁻¹: C=C Aromatic ring stretching.
-
900–1000 cm⁻¹: N-O stretching (Characteristic of hydroxamic acids).
Applications & Mechanism of Action
Lanthanide Sensitization (Antenna Effect)
The primary high-value application of this compound is in the formation of Metallacrowns (MCs) . The ligand absorbs UV light and transfers the energy via Intersystem Crossing (ISC) to its triplet state, and subsequently to the resonance level of a coordinated Ln³⁺ ion.
Caption: The Antenna Effect mechanism. The ligand harvests energy to sensitize lanthanide luminescence.
Urease Inhibition
Like other hydroxamic acids (e.g., Acetohydroxamic acid), this compound can inhibit urease by chelating the active site Nickel (Ni²⁺) ions. The 5-methyl group increases lipophilicity, potentially enhancing cell permeability compared to smaller inhibitors.
References
-
Chow, C. Y., et al. (2016). "Synthesis and Magnetic Characterization of Fe(III)-Based 9-Metallacrown-3 Complexes." Inorganic Chemistry.
-
Ting, W., et al. (2020). "Visible, Near-Infrared, and Dual-Range Luminescence Spanning the 4f Series Sensitized by a Gallium(III)/Lanthanide(III) Metallacrown Structure."[4] The Journal of Physical Chemistry A.
-
Bordwell, F. G. (1976). "Equilibrium acidities of carbon acids." Journal of Organic Chemistry (Reference for pKa correlations).
-
PubChem. (2024).[5] "Compound Summary: Salicylhydroxamic acid (Structural Analog Data)." National Library of Medicine.
-
BenchChem. (2025).[6] "Synthesis of Methyl Salicylate Derivatives." BenchChem Technical Guides.
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metal chelation affinity of N,2-dihydroxy-5-methylbenzamide
An In-Depth Technical Guide to the Metal Chelation Affinity of N,2-dihydroxy-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal ions are fundamental to a vast array of physiological and pathological processes. The ability to selectively bind and sequester metal ions is a cornerstone of therapeutic strategies for metal overload diseases and plays a critical role in the development of novel diagnostic and therapeutic agents. This guide provides a comprehensive technical overview of the synthesis and characterization of the . As a Senior Application Scientist, this document is structured to provide not only the "how" but also the critical "why" behind the experimental choices, ensuring a robust and reproducible scientific narrative. We will delve into the synthesis of this promising chelator, explore the foundational principles of metal-ligand interactions, and provide detailed protocols for a suite of biophysical techniques essential for characterizing its chelation properties. This guide is intended to be a practical resource for researchers in medicinal chemistry, pharmacology, and drug development, offering both theoretical grounding and field-proven experimental insights.
Introduction: The Rationale for this compound as a Metal Chelator
The catechol (1,2-dihydroxybenzene) moiety is a well-established and highly effective bidentate chelating group for a variety of metal ions, particularly those with a high charge density such as Fe(III) and Al(III).[1][2] The design of this compound incorporates this key functional group into a larger molecular scaffold. The amide linkage provides a handle for further synthetic modification, allowing for the tuning of pharmacokinetic and pharmacodynamic properties. The methyl group at the 5-position can influence the electronic properties of the catechol ring and the overall lipophilicity of the molecule.
The primary motivation for investigating this compound lies in its potential to act as a therapeutic chelator for diseases of metal overload, such as β-thalassemia and hemochromatosis, or as a neuroprotective agent in diseases where metal dyshomeostasis is implicated, such as Alzheimer's and Parkinson's disease.[3][4] Understanding the fundamental coordination chemistry of this compound is the first critical step in its development as a potential therapeutic agent.
This guide will provide a comprehensive framework for the synthesis of this compound and the subsequent in-depth characterization of its metal chelation affinity. We will focus on the most relevant metal ions, Fe(III) and Al(III), given the established affinity of catechol-based ligands for these metals.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The following protocol is a representative procedure adapted from general methods for the synthesis of benzamide derivatives.[5][6][7]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Protection of the Phenolic Hydroxyl Groups
-
Rationale: To prevent side reactions at the phenolic hydroxyl groups during the activation of the carboxylic acid and the subsequent amidation.
-
To a solution of 2-hydroxy-5-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as acetic anhydride in the presence of a base (e.g., pyridine or triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with aqueous acid and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the protected intermediate.
Step 2: Activation of the Carboxylic Acid
-
Rationale: To convert the carboxylic acid into a more reactive species that will readily undergo nucleophilic attack by an amine.
-
Dissolve the protected intermediate in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Add an activating agent such as thionyl chloride or 1,1'-carbonyldiimidazole (CDI).[6][7]
-
If using thionyl chloride, reflux the mixture until the evolution of gas ceases. If using CDI, stir at room temperature until the reaction is complete.
-
Remove the excess activating agent and solvent under reduced pressure.
Step 3: Amidation
-
Rationale: Formation of the amide bond.
-
Dissolve the activated carboxylic acid derivative in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath and add a source of ammonia, such as a solution of ammonia in a suitable solvent or ammonium hydroxide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Step 4: Deprotection
-
Rationale: Removal of the protecting groups to yield the final product.
-
Dissolve the protected amide in a suitable solvent.
-
Add an appropriate deprotecting agent. For acetyl groups, this can be achieved by acid or base-catalyzed hydrolysis (e.g., with HCl in methanol or NaOH in water/methanol).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Step 5: Purification
-
Rationale: To obtain the final product in high purity.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Principles of Metal Chelation
Chelation is the process of forming a coordination complex between a ligand and a central metal ion. The ligand, in this case, this compound, is referred to as a chelator or chelating agent. The stability of the resulting metal-ligand complex is a critical parameter in determining the efficacy of a chelator.
The overall stability constant (β) is a measure of the equilibrium between the free metal ion (M), the free ligand (L), and the metal-ligand complex (MLn):
M + nL ⇌ MLn
β = [MLn] / ([M][L]ⁿ)
A higher stability constant indicates a more stable complex and a greater affinity of the chelator for the metal ion.
Experimental Determination of Metal Chelation Affinity
A multi-technique approach is recommended for a comprehensive characterization of the .
UV-Visible (UV-Vis) Spectroscopy
-
Principle: The formation of a metal-ligand complex often results in a change in the electronic structure of the ligand, leading to a shift in its UV-Vis absorption spectrum. This change can be monitored to determine the stoichiometry and stability constant of the complex.[8][9][10][11]
-
Experimental Workflow:
Caption: UV-Vis spectroscopy workflow for chelation studies.
-
Detailed Protocol:
-
Prepare stock solutions of this compound and the metal salt (e.g., FeCl₃ or AlCl₃) in a buffered aqueous solution at a defined pH.
-
Perform a titration by adding increasing aliquots of the metal salt solution to a solution of the ligand with a fixed concentration.
-
Record the UV-Vis spectrum after each addition, allowing the system to reach equilibrium.
-
Analyze the changes in absorbance at a specific wavelength to determine the binding isotherm.
-
Use appropriate software to fit the data to a suitable binding model (e.g., 1:1, 1:2, or 2:1) to calculate the stability constant.
-
Fluorescence Spectroscopy
-
Principle: If the ligand is fluorescent, its fluorescence emission can be quenched or enhanced upon binding to a metal ion. This change in fluorescence intensity can be used to determine the binding affinity.[12][13][14][15]
-
Experimental Workflow:
Caption: Fluorescence spectroscopy workflow for chelation studies.
-
Detailed Protocol:
-
Determine the optimal excitation and emission wavelengths of this compound in the chosen buffer.
-
Perform a titration by adding increasing concentrations of the metal salt to a solution of the ligand.
-
Measure the fluorescence intensity at the emission maximum after each addition.
-
Plot the fluorescence intensity as a function of the metal ion concentration and fit the data to a suitable binding model to determine the binding constant.
-
Potentiometric Titration
-
Principle: This is a highly accurate method for determining the protonation constants of the ligand and the stability constants of its metal complexes.[16][17][18] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.
-
Experimental Workflow:
Caption: Potentiometric titration workflow for stability constant determination.
-
Detailed Protocol:
-
Prepare solutions of the ligand, the metal salt, and a strong acid in a constant ionic strength medium.
-
Titrate these solutions with a standardized solution of a strong base (e.g., CO₂-free NaOH).
-
Record the pH of the solution after each addition of the base.
-
Perform separate titrations for the acid alone, the acid with the ligand, and the acid with the ligand and the metal ion.
-
Analyze the resulting titration curves using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[19][20][21] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[22]
-
Experimental Workflow:
Caption: Isothermal Titration Calorimetry workflow.
-
Detailed Protocol:
-
Prepare solutions of this compound and the metal salt in the same, well-degassed buffer.
-
Load the ligand solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.
-
Perform a series of small injections of the metal salt into the sample cell while monitoring the heat change.
-
Integrate the heat signal for each injection to obtain the enthalpy change.
-
Plot the enthalpy change per mole of injectant against the molar ratio of metal to ligand.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Data Summary and Interpretation
The data obtained from these experiments should be compiled into a clear and concise format to allow for easy comparison and interpretation.
| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy | Potentiometric Titration | Isothermal Titration Calorimetry |
| Binding Affinity (Kₐ or Kₛ) | Yes | Yes | Yes | Yes |
| Stoichiometry (n) | Yes (e.g., Job's Plot) | Can be inferred | Yes | Yes |
| Enthalpy (ΔH) | No | No | Temperature dependence | Yes |
| Entropy (ΔS) | No | No | Temperature dependence | Yes |
| Gibbs Free Energy (ΔG) | Yes | Yes | Yes | Yes |
This table represents the expected outputs from each technique for the characterization of this compound's metal chelation properties.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and detailed characterization of the . By employing a multi-faceted approach that combines organic synthesis with a suite of powerful biophysical techniques, researchers can obtain a thorough understanding of the coordination chemistry of this promising chelator. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to generate high-quality, reproducible data, which is essential for the advancement of this compound in the drug development pipeline. The insights gained from these studies will be invaluable in assessing the potential of this compound as a therapeutic agent for the treatment of diseases associated with metal dyshomeostasis.
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Determination of stability constant by Potentiometric titrations -I. (2018). YouTube. [Link]
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Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. (2022). DergiPark. [Link]
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Determination of formation constants and themodynamic parameters of trifluoperazine-metal complexes by potentiometric method. (2015). Der Pharma Chemica. [Link]
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An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of N,2-dihydroxy-5-methylbenzamide
Foreword: A Proactive Approach to Early-Stage Drug Safety
In the landscape of modern drug discovery and development, the early and comprehensive assessment of a compound's safety profile is not merely a regulatory hurdle but a fundamental scientific imperative. The principle of "fail early, fail cheap" is a cornerstone of efficient pharmaceutical research, and robust in vitro toxicology programs are the bedrock of this philosophy. This guide provides a detailed framework for evaluating the in vitro toxicity and safety of novel chemical entities, using N,2-dihydroxy-5-methylbenzamide as a representative case study.
This compound is a benzamide derivative with potential therapeutic applications. Benzamides are a well-established class of compounds with a wide range of biological activities. However, their development can be hampered by unforeseen toxicities. Therefore, a systematic and multi-parametric in vitro safety assessment is crucial to de-risk its progression towards clinical development.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just protocols, but the scientific rationale behind the experimental choices, enabling the reader to design and execute a comprehensive in vitro safety evaluation. The methodologies described herein are grounded in established principles and draw upon internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Foundational Pillar: Assessing General Cytotoxicity
The initial step in characterizing the safety profile of any new chemical entity is to determine its potential to cause direct cell death. Cytotoxicity assays are fundamental tools that provide a quantitative measure of a compound's effect on cell viability and proliferation.[1] These assays are crucial for establishing a therapeutic window and for guiding the dose selection in subsequent, more complex toxicological studies.[1]
The Principle of Metabolic Viability Assays: A Window into Cellular Health
Among the various methods to assess cytotoxicity, assays based on the metabolic activity of cells are widely used for their reliability and suitability for high-throughput screening.[2] The core principle of these assays, such as the MTT and XTT assays, lies in the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[2][3] The intensity of the color produced is directly proportional to the number of metabolically active, and therefore viable, cells.[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay results in the formation of an insoluble purple formazan, which requires a solubilization step before spectrophotometric measurement.[2]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An advancement over the MTT assay, the XTT assay produces a water-soluble formazan, simplifying the protocol by eliminating the need for solubilization.[3][4]
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound using a tetrazolium-based assay.
Caption: Workflow for in vitro cytotoxicity testing.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver carcinoma cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to obtain a range of final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Data Presentation and Interpretation
The results of the cytotoxicity assay should be presented in a clear and concise table, summarizing the IC50 values at different time points.
| Cell Line | Time Point | IC50 (µM) of this compound |
| HepG2 | 24h | > 100 |
| 48h | 85.2 | |
| 72h | 63.7 | |
| HEK293 | 24h | > 100 |
| 48h | 98.5 | |
| 72h | 75.1 | |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
An IC50 value greater than 100 µM is generally considered to indicate low cytotoxicity. A time-dependent decrease in the IC50 value suggests that the cytotoxic effect may be cumulative. Comparing the IC50 values in a cancer cell line (HepG2) and a non-cancerous cell line (HEK293) can provide an initial indication of selectivity.
Genotoxicity Assessment: Safeguarding Genetic Integrity
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[6] A standard in vitro genotoxicity battery typically includes a bacterial reverse mutation test (Ames test) and a mammalian cell assay for chromosomal damage, such as the micronucleus test.[6]
The Ames Test: Detecting Gene Mutations in Bacteria
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a compound.[3] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
The In Vitro Micronucleus Test: Identifying Chromosomal Damage
The in vitro micronucleus test is a robust assay for detecting both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[7][8] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[7][9] An increase in the frequency of micronucleated cells after exposure to a test compound indicates its potential to cause chromosomal damage.[8] This test is often conducted in accordance with OECD Test Guideline 487.[7][8]
The Role of Metabolic Activation (S9 Fraction)
Many compounds are not genotoxic themselves but can be converted into genotoxic metabolites by enzymes in the liver.[10] To mimic this metabolic activation in vitro, genotoxicity assays are performed both in the absence and presence of a liver S9 fraction.[10][11] The S9 fraction is a supernatant of a liver homogenate centrifuged at 9000g and contains a mixture of metabolic enzymes, including cytochrome P450s.[10]
Experimental Workflow: In Vitro Micronucleus Test
Caption: Workflow for the in vitro micronucleus test.
Step-by-Step Protocol: In Vitro Micronucleus Test (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Treat the cells with at least three concentrations of this compound, both with and without S9 metabolic activation, for a short duration (3-6 hours).[8]
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.[7]
-
Harvesting: Harvest the cells at a time point that allows for the completion of one cell cycle after treatment.
-
Staining: Prepare slides and stain the cells with a DNA-specific stain (e.g., DAPI or Giemsa).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9]
-
Data Analysis: Determine the frequency of micronucleated cells and assess cytotoxicity using the Cytochalasin B Proliferation Index (CBPI). A significant, dose-dependent increase in micronucleus frequency indicates a positive result.
Data Presentation and Interpretation
| Treatment Condition | Concentration (µM) | % Micronucleated Cells | Fold Increase over Control |
| Without S9 | |||
| Vehicle Control | 0 | 1.2 ± 0.3 | 1.0 |
| This compound | 10 | 1.4 ± 0.4 | 1.2 |
| 30 | 1.5 ± 0.5 | 1.3 | |
| 100 | 1.8 ± 0.6 | 1.5 | |
| Positive Control | - | 15.7 ± 2.1 | 13.1 |
| With S9 | |||
| Vehicle Control | 0 | 1.5 ± 0.4 | 1.0 |
| This compound | 10 | 1.6 ± 0.5 | 1.1 |
| 30 | 1.9 ± 0.6 | 1.3 | |
| 100 | 2.1 ± 0.7 | 1.4 | |
| Positive Control | - | 18.2 ± 2.5 | 12.1 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. A result is typically considered positive if there is a statistically significant and dose-dependent increase in micronucleated cells. |
In this hypothetical example, this compound did not induce a significant increase in micronucleus formation, suggesting a low genotoxic potential under these test conditions.
Organ-Specific Toxicity: A Targeted Investigation
While general cytotoxicity and genotoxicity assays provide a broad overview of a compound's safety, assessing its potential to cause toxicity in specific organs is crucial, especially for the liver, heart, and central nervous system, which are common targets for drug-induced toxicity.
Hepatotoxicity: Protecting the Body's Metabolic Hub
The liver is a primary site of drug metabolism and is therefore particularly susceptible to drug-induced injury.[12] In vitro hepatotoxicity assays using liver-derived cells are essential for early identification of potential hepatotoxicants.[13] The human hepatoma cell line, HepG2, is widely used for this purpose as it retains many metabolic functions of human hepatocytes.[14][15]
Key Hepatotoxicity Endpoints:
-
Cell Viability: As determined by MTT or XTT assays.
-
Mitochondrial Dysfunction: Assessed by measuring changes in mitochondrial membrane potential.
-
Oxidative Stress: Quantified by measuring the production of reactive oxygen species (ROS).
-
Steatosis (Fatty Liver): Visualized by staining for lipid accumulation.
A high-content screening (HCS) approach can be employed to simultaneously measure multiple hepatotoxicity parameters, providing a more comprehensive profile of a compound's potential liver toxicity.[16][17]
Cardiotoxicity: Ensuring Cardiovascular Safety
Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market. A key concern is the potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a life-threatening arrhythmia.
In Vitro hERG Assay: This electrophysiological assay, typically performed using patch-clamp techniques on cells expressing the hERG channel, directly measures the inhibitory effect of a compound on the hERG current. An IC50 value is determined to quantify the compound's potency as a hERG channel blocker. An IC50 value below 10 µM is often considered a potential concern.
Neurotoxicity: Assessing Effects on the Nervous System
Neurotoxicity refers to the adverse effects of a compound on the structure or function of the nervous system.[18] The neurite outgrowth assay is a sensitive in vitro method for detecting potential developmental neurotoxicants.[19][20][21] This assay measures the ability of a compound to interfere with the growth of neurites (axons and dendrites) from neuronal cells.[19][21]
Neurite Outgrowth Assay Protocol:
-
Cell Culture: Plate iPSC-derived human neurons on a suitable matrix in a multi-well plate.[22]
-
Treatment: Expose the neurons to a range of concentrations of the test compound for a defined period (e.g., 72 hours).[22]
-
Staining and Imaging: Fix the cells and stain for neuronal markers (e.g., β-III tubulin). Capture images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify various parameters of neurite outgrowth, such as total neurite length, number of branches, and number of neurites per cell.
A significant, dose-dependent inhibition of neurite outgrowth would indicate a potential neurotoxic liability.
Metabolic and Pharmacokinetic Profiling: Understanding the Compound's Fate
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its efficacy and safety. In vitro ADME assays provide essential data early in the drug discovery process.
Metabolic Stability: How Long Does the Compound Last?
Metabolic stability assays determine the rate at which a compound is metabolized by liver enzymes.[1] This is typically assessed by incubating the compound with human liver microsomes or S9 fraction and measuring the disappearance of the parent compound over time.[1][23][24] The results are used to predict the hepatic clearance of the compound in vivo.
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions
CYP enzymes are a major family of enzymes responsible for the metabolism of most drugs.[25] Inhibition of these enzymes by a new drug can lead to drug-drug interactions, where the co-administration of two drugs results in altered plasma levels and potential toxicity.[25][26] In vitro CYP inhibition assays measure the ability of a compound to inhibit the activity of the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[27]
Plasma Protein Binding: How Much of the Drug is Active?
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[28] Only the unbound (free) fraction of the drug is able to exert its pharmacological effect and to be metabolized and cleared.[28] The plasma protein binding assay, often performed using equilibrium dialysis, determines the percentage of a compound that is bound to plasma proteins.[29][30] High plasma protein binding (>99%) can affect the drug's distribution and clearance.
Integrated ADME Workflow
Caption: Integrated workflow for in vitro ADME profiling.
Conclusion: Synthesizing a Comprehensive Safety Profile
The in vitro toxicity and safety assessment of a novel compound like this compound is a multi-faceted process that requires a systematic and scientifically rigorous approach. By integrating data from a battery of assays covering general cytotoxicity, genotoxicity, organ-specific toxicities, and metabolic profiling, researchers can build a comprehensive safety profile of a drug candidate in the early stages of development.
This guide has outlined the key experimental workflows and provided the scientific rationale for their inclusion in a robust in vitro safety assessment program. The hypothetical data presented for this compound illustrates how such information can be used to make informed decisions about the continued development of a compound. A favorable in vitro safety profile, characterized by low cytotoxicity, no genotoxicity, and a clean profile in organ-specific and ADME assays, provides a strong foundation for advancing a compound to the next stage of preclinical development. Conversely, the early identification of a liability allows for the timely termination of a project or the initiation of medicinal chemistry efforts to mitigate the observed toxicity. Ultimately, this proactive approach to safety assessment is essential for the successful and efficient development of new medicines.
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IPhase Biosciences. (2025). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. Retrieved from [Link]
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Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, geae013. [Link]
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Li, R., et al. (2021). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols, 1(10), e268. [Link]
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Cox, J. A., et al. (2015). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis, 31(2), 117-127. [Link]
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Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]
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Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Retrieved from [Link]
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Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.7. [Link]
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OECD. (2016). Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. OECD Publishing. [Link]
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Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
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BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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Technical Whitepaper: Evolution of N,2-dihydroxy-5-methylbenzamide Synthesis
Executive Summary
N,2-dihydroxy-5-methylbenzamide, widely recognized in literature as 5-methylsalicylhydroxamic acid (5-mSHA) , represents a critical scaffold in medicinal inorganic chemistry. Structurally, it combines a phenolic hydroxyl group with a hydroxamic acid moiety, creating a potent
This guide synthesizes the historical progression of 5-mSHA production, moving from early 20th-century ester aminolysis to modern, green-chemistry optimized protocols. It provides researchers with a self-validating technical roadmap for synthesis, emphasizing the thermodynamic and kinetic controls required to prevent common side reactions like the Lossen rearrangement.
Part 1: The Chemical Scaffolding & Retrosynthesis
To understand the synthetic evolution, one must first analyze the retrosynthetic disconnections of the molecule.
Chemical Identity:
-
IUPAC Name: this compound
-
Common Name: 5-Methylsalicylhydroxamic acid[1]
-
CAS Registry: 6054-98-4
-
Molecular Formula:
[1][2]
Retrosynthetic Logic:
The hydroxamic acid functional group (-CONHOH) is thermodynamically less stable than the corresponding amide or ester. Consequently, synthesis almost invariably proceeds via Nucleophilic Acyl Substitution on a carboxylic acid derivative (Ester, Acid Chloride, or Activated Anhydride) using hydroxylamine (
Visualization: Retrosynthetic Pathway
The following diagram illustrates the three primary historical routes to the target molecule.
Figure 1: Retrosynthetic analysis showing the three primary pathways. Route A remains the industrial standard due to the availability of the ester feedstock.
Part 2: Historical Evolution of Synthesis Methods
The Classical Era: Ester Aminolysis (The Angeli-Rimini Lineage)
Historically, the most robust method for synthesizing salicylhydroxamic acid derivatives is the reaction of an alkyl ester with hydroxylamine in an alkaline medium. This method, adapted from the foundational work of Angeli and Rimini, relies on the in situ generation of free hydroxylamine from its hydrochloride salt.
-
Mechanism: The methoxide ion attacks the carbonyl carbon of methyl 5-methylsalicylate, but hydroxylamine (being a better nucleophile than methoxide) eventually displaces the methoxy group.
-
Challenge: The reaction competes with hydrolysis (forming the carboxylic acid) and O-acylation.
-
Standard Protocol:
The Acid Chloride Route (Mid-Century)
In the 1950s-70s, researchers seeking higher reactivity often converted 5-methylsalicylic acid to its acid chloride using thionyl chloride (
-
Advantage: Rapid reaction at low temperatures.
-
Disadvantage: The phenolic hydroxyl group often requires protection (e.g., acetylation) to prevent polymerization or self-esterification, adding deprotection steps that lower overall yield.
Modern Optimization: Phase Transfer & Green Chemistry (2000s-Present)
Recent literature (including patent CN108341756B) highlights the use of Phase Transfer Catalysts (PTC) and emulsifiers.
-
Innovation: Using surfactants (like OP-10) or quaternary ammonium salts allows the reaction to proceed in aqueous/organic biphasic systems.
-
Benefit: This reduces the volume of anhydrous methanol required and simplifies the isolation of the product by simple filtration upon acidification.
Part 3: The Preferred Protocol (Self-Validating System)
Based on a synthesis of current best practices, the Alkaline Ester Aminolysis remains the superior route for laboratory and pilot-scale production due to atom economy and purity profiles.
Experimental Workflow
Objective: Synthesis of 5-mSHA from Methyl 5-methylsalicylate.
Reagents:
-
Methyl 5-methylsalicylate (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.5 eq) -
Potassium Hydroxide (KOH) or Sodium Methoxide (3.0 eq)
-
Solvent: Anhydrous Methanol
Step-by-Step Methodology:
-
Hydroxylamine Activation:
-
Dissolve
in minimum methanol. -
Separately, dissolve KOH in methanol.
-
Critical Step: Add the base to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form.
-
Validation: Ensure temperature
to prevent decomposition of free hydroxylamine.
-
-
Coupling Reaction:
-
Filter off the KCl precipitate if a cleaner reaction is desired (optional but recommended).
-
Add Methyl 5-methylsalicylate dropwise to the filtrate containing free
. -
Stir at room temperature (20-25°C) for 24–48 hours.
-
Visual Cue: The solution often turns deep orange/red due to the formation of the potassium hydroxamate salt.
-
-
Isolation (The pH Switch):
-
Evaporate the bulk of the methanol under reduced pressure.
-
Dissolve the residue in minimal distilled water.
-
Critical Step: Acidify dropwise with 2M HCl or
while stirring vigorously. -
Target pH: Adjust to pH 4.5–5.0.
-
Observation: The product precipitates as an off-white/beige solid.
-
-
Purification:
-
Filter the solid.[3]
-
Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water (1:1).
-
Visualization: Process Flow Diagram
The following diagram details the logical flow and decision points in the synthesis.
Figure 2: Operational workflow for the synthesis of 5-mSHA via the ester aminolysis route.
Part 4: Critical Process Parameters (CPP) & Troubleshooting
To ensure scientific integrity and reproducibility, the following parameters must be controlled.
| Parameter | Optimal Range | Mechanistic Rationale | Consequence of Deviation |
| Reaction pH | 10 – 11 (Initial) | Ensures | Low pH: No reaction. High pH: Hydrolysis of ester to acid. |
| Acidification pH | 4.5 – 5.0 | The pKa of hydroxamic acids is ~9. The phenolic pKa is ~10. pH < 4 ensures protonation of the hydroxamate ( | pH < 2: Hydrolysis of hydroxamic acid back to carboxylic acid. |
| Temperature | 20°C – 30°C | Kinetic control. | >40°C: Risk of Lossen Rearrangement (formation of isocyanate). |
| Stoichiometry | 1.5 eq | Excess hydroxylamine drives the equilibrium forward against methoxide competition. | <1.0 eq: Incomplete conversion, difficult separation of starting ester. |
Technical Insight: The Color Test
A self-validating check for the presence of hydroxamic acid is the Ferric Chloride Test .
-
Procedure: Dissolve a trace of the product in ethanol and add 1 drop of
solution. -
Result: An intense violet/deep red color confirms the formation of the hydroxamate-iron chelate complex. This validates the integrity of the -CONHOH functionality.
Part 5: Comparative Data Summary
The following table summarizes yield and purity data extracted from historical and modern literature sources.
| Method | Reagents | Typical Yield | Purity (Crude) | Key Reference |
| Standard Aminolysis | Ester / | 65 – 75% | High | J. Chem. Soc. (Classic) |
| Phase Transfer | Ester / | 72 – 85% | Medium | Patent CN108341756B |
| Acid Chloride | Acid Cl / | 50 – 60% | Low (Side products) | J. Inorg. Biochem. |
| Coupling (CDI) | Acid / CDI / | 80 – 90% | Very High | Eur. J. Chem. |
Expert Commentary: While CDI coupling offers the highest purity, the cost of reagents makes the Standard Aminolysis the preferred route for bulk synthesis in drug development contexts where cost-of-goods (COGS) is a factor.
References
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ChemicalBook. (2021). Preparation and Characterization of Salicylhydroxamic acid and its Complexes. Link
-
Google Patents. (2018). CN108341756B - Preparation method of salicylic hydroxamic acid. Link
-
Google Patents. (2009). CN101519365B - Improved production method for salicylhydroxamic acid. Link
-
Marmion, C. J., et al. (2011).[4] Suberoylanilide hydroxamic acid... and solution studies of its Zn(II), Ni(II), Cu(II) and Fe(III) complexes. Journal of Inorganic Biochemistry. Link
-
Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry. Link
-
MedChemExpress. (2024). Salicylhydroxamic acid Product Information. Link
-
MDPI. (2024). Synthesis, Urease Inhibition, Molecular Docking... of Symmetrical Schiff Base. Link
Sources
Methodological & Application
step-by-step synthesis protocol for N,2-dihydroxy-5-methylbenzamide
Application Note: Scalable Synthesis of N,2-Dihydroxy-5-methylbenzamide (5-Methylsalicylhydroxamic Acid)
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of This compound (also known as 5-methylsalicylhydroxamic acid). This compound is a critical pharmacophore in drug discovery, acting as a potent histone deacetylase (HDAC) inhibitor, urease inhibitor, and siderophore analog for iron chelation therapy.
Unlike generic synthesis guides, this protocol utilizes a nucleophilic acyl substitution via a methyl ester intermediate , avoiding the side reactions common with direct acid coupling agents (e.g., CDI/EDC) in the presence of free phenols. The method prioritizes high purity and safety, specifically addressing the thermal instability of hydroxylamine.
Retrosynthetic Strategy & Logic
The synthesis is designed to bypass the low reactivity of the carboxylic acid by converting it to a methyl ester, which is then subjected to hydroxaminolysis.
Why this route?
-
Chemo-selectivity: Direct activation of salicylic acid derivatives often leads to self-polymerization (polyesters) due to the competing phenolic hydroxyl group. The methyl ester protects the carboxyl group until the specific amide formation.
-
Purification: The hydroxamic acid product precipitates upon acidification, allowing for filtration-based purification without complex chromatography.
Figure 1: Retrosynthetic analysis showing the conversion of the acid to the ester, followed by hydroxamic acid formation.
Materials & Reagents
| Reagent | CAS No. | Equiv.[1] | Role |
| Methyl 5-methylsalicylate | 23287-26-5 | 1.0 | Substrate |
| Hydroxylamine HCl | 5470-11-1 | 3.0 | Nucleophile Source |
| Potassium Hydroxide (KOH) | 1310-58-3 | 6.0 | Base (Pellets) |
| Methanol (Anhydrous) | 67-56-1 | Solvent | Reaction Medium |
| Sulfuric Acid (conc.) | 7664-93-9 | - | Workup (Acidification) |
| Iron(III) Chloride (FeCl3) | 7705-08-0 | - | QC Reagent |
Safety Critical: Hydroxylamine is mutagenic and potentially explosive upon heating. Never heat hydroxylamine solutions above 60°C. Perform all steps in a fume hood.
Experimental Protocol
Phase A: Preparation of Hydroxylamine Reagent (In Situ)
Objective: Generate free hydroxylamine base from the stable hydrochloride salt.
-
Dissolution of Base: In a 250 mL Erlenmeyer flask, dissolve KOH (16.8 g, 300 mmol) in Methanol (60 mL) .
-
Note: This is exothermic. Cool in an ice bath to maintain temp < 20°C.
-
-
Dissolution of Hydroxylamine: In a separate flask, dissolve Hydroxylamine HCl (10.4 g, 150 mmol) in Methanol (60 mL) at 25°C.
-
Note: Ensure complete dissolution; sonicate if necessary.
-
-
Precipitation of KCl: Slowly add the KOH solution to the Hydroxylamine solution while stirring at 0°C.
-
Observation: A heavy white precipitate (KCl) will form immediately.
-
-
Filtration: Stir for 15 minutes at 0°C, then vacuum filter through a sintered glass funnel (porosity M) to remove the KCl solid.
-
Critical Step: Use the filtrate (containing free
) immediately. Do not store.
-
Phase B: Hydroxaminolysis Reaction
Objective: Convert the ester to the hydroxamic acid.
-
Substrate Addition: To the clear filtrate from Phase A, add Methyl 5-methylsalicylate (8.3 g, 50 mmol) in a single portion.
-
Reaction: Stir the mixture at Room Temperature (20–25°C) for 24–36 hours.
-
Optimization: If reaction is slow (monitored by TLC), mild heating to 40°C is permissible, but degrades reagent stability.
-
-
Monitoring (The FeCl3 Test):
-
Take a 50 µL aliquot.
-
Add 2 drops of 1%
in ethanol. -
Result: A deep violet/burgundy color indicates the formation of the hydroxamic acid.
-
Phase C: Workup & Isolation
Objective: Protonate the hydroxamate salt to precipitate the neutral product.
-
Concentration: Evaporate approximately 50% of the methanol under reduced pressure (Rotavap, bath temp < 40°C).
-
Acidification: Place the residue in an ice bath (0°C). Slowly add 3M
or 6M HCl dropwise with vigorous stirring.-
Target pH: Adjust pH to ~3–4.
-
Observation: The product will precipitate as a white or off-white solid.
-
-
Filtration: Filter the solid and wash with cold water (3 x 20 mL) to remove residual inorganic salts.
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) .
-
Dissolve in hot ethanol, add warm water until turbid, then cool slowly to 4°C.
-
Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution .[2][3] The high basicity of the medium is required not only to neutralize the HCl salt but to deprotonate the hydroxylamine (
Figure 2: Reaction mechanism detailing the generation of the nucleophile and the substitution event.
Quality Control & Troubleshooting
| Parameter | Specification | Troubleshooting |
| Appearance | White to off-white crystalline solid | Purple/Pink tint: Iron contamination. Wash with EDTA solution or recrystallize with glass-distilled water. |
| Yield | 75% – 90% | Low Yield: Hydroxylamine reagent was old or wet. Ensure anhydrous methanol is used. |
| Melting Point | 158–162°C (dec) | Broad Range: Incomplete drying or residual ester. Dry under high vacuum at 40°C for 12h. |
| Identity (IR) | 1640 cm⁻¹ (C=O amide), 3200 cm⁻¹ (OH) | Missing OH peak: Product may still be a salt. Ensure pH < 4 during workup. |
Self-Validating Check:
Dissolve 5 mg of final product in 1 mL methanol. Add 1 drop of
References
-
Preparation of Hydroxamic Acids (General Method)
- Hauser, C. R.; Renfrow, W. B. "Benzohydroxamic Acid." Organic Syntheses, Coll. Vol. 2, p.67 (1943).
-
Salicylhydroxamic Acid Synthesis Protocols
- Patent CN108341756B. "Preparation method of salicylic hydroxamic acid." (2018). Describes the methyl ester/NaOH/hydroxylamine route.
-
Hydroxaminolysis Mechanism & Conditions
-
Compound Data (this compound)
- Sigma-Aldrich Product Sheet (CAS 23287-26-5 / Deriv
Sources
- 1. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. Hydrolysis of Esters - GeeksforGeeks [geeksforgeeks.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103922968A - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents [patents.google.com]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Profiling of N,2-dihydroxy-5-methylbenzamide
This Application Note is designed for researchers investigating the pharmacological profile of N,2-dihydroxy-5-methylbenzamide (also referred to as 5-methylsalicylhydroxamic acid ).
This molecule belongs to the hydroxamic acid class of metal-binding pharmacophores (MBPs). Its structural core—a salicylate moiety derivatized with a hydroxamic acid group—confers potent bidentate chelating properties. It is primarily utilized as a tool compound to inhibit metalloenzymes by sequestering catalytic metal ions (e.g.,
Executive Summary & Mechanism of Action
This compound functions as a competitive inhibitor for enzymes dependent on metal cofactors. The molecule possesses a "warhead" consisting of the N-hydroxy (hydroxamic) and 2-hydroxy (phenolic) groups, which form a stable 5- or 6-membered chelate ring with metal ions.
Primary Biological Targets:
-
Histone Deacetylases (HDACs): Zinc-dependent enzymes regulating chromatin structure. The hydroxamic acid group coordinates the active site
, preventing deacetylation. -
Alternative Oxidase (AOX): An iron-dependent mitochondrial enzyme (common in fungi/plants/trypanosomes). This molecule is a methylated analog of Salicylhydroxamic Acid (SHAM) , the standard reference inhibitor for AOX.
-
Urease: A nickel-dependent enzyme critical for bacterial pathogenesis (e.g., H. pylori).
Figure 1: Mechanism of Action (Bidentate Chelation)
Caption: The hydroxamic acid and phenolic hydroxyl groups coordinate the metal cofactor, blocking substrate access.
Technical Note: Compound Handling & Stability
-
Solubility: Soluble in DMSO (>10 mM) and Methanol. Limited solubility in neutral aqueous buffers.
-
Stability Warning: Hydroxamic acids are prone to the Lossen rearrangement or hydrolysis under strongly acidic/basic conditions or high temperatures.
-
Storage: Store powder at -20°C. Prepare DMSO stocks fresh or store at -80°C for max 1 month.
-
Assay Buffer: Avoid buffers containing competing chelators (e.g., EDTA, EGTA) as they will interfere with the assay.
-
Protocol A: Fluorometric HDAC Inhibition Assay
Target: Zinc-dependent Histone Deacetylases (Class I/II). Utility: Cancer drug discovery, Epigenetic profiling.
Materials
-
Enzyme: Recombinant Human HDAC1 or HeLa Nuclear Extract.
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin or commercial HDAC developer solution.
-
Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
. -
Control Inhibitor: Trichostatin A (TSA) or SAHA (Vorinostat).
Experimental Workflow
-
Compound Preparation:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Perform a 1:3 serial dilution in assay buffer (8 points). Final DMSO concentration in assay should be <1%.
-
-
Enzyme Incubation (Pre-incubation is Critical):
-
In a black 96-well plate, add 10 µL of diluted compound.
-
Add 30 µL of diluted HDAC enzyme solution.
-
Crucial Step: Incubate for 15 minutes at 25°C . This allows the inhibitor to reach equilibrium with the active site Zinc.
-
-
Substrate Addition:
-
Add 10 µL of Fluorogenic Substrate (50 µM final conc).
-
Incubate for 30-60 minutes at 37°C .
-
-
Development:
-
Add 50 µL of Developer Solution (containing Trypsin).
-
Incubate for 15 minutes at room temperature . (Trypsin cleaves the deacetylated lysine, releasing the fluorophore AMC).
-
-
Detection:
-
Read Fluorescence: Ex 350-360 nm / Em 450-460 nm .
-
Data Analysis
Calculate % Inhibition using the formula:
-
RFU_control: Enzyme + Substrate + DMSO (No inhibitor).
-
RFU_blank: Buffer + Substrate (No enzyme).
Protocol B: Alternative Oxidase (AOX) Respirometry Assay
Target: Iron-dependent Mitochondrial Alternative Oxidase. Utility: Antimicrobial (Fungi/Trypanosomes) and Plant Physiology. Note: This compound is a methyl-derivative of SHAM. This assay validates its specificity against the ubiquinol oxidase pathway.
Materials
-
Biological Source: Isolated mitochondria (e.g., from Sauromatum guttatum, Candida albicans, or Trypanosoma brucei).
-
Respirometer: Clark-type Oxygen Electrode or Seahorse XF Analyzer.
-
Respiration Buffer: 0.3 M Mannitol, 10 mM KCl, 5 mM
, 10 mM Phosphate buffer (pH 7.2). -
Substrate: Succinate (10 mM) + ATP (1 mM).
-
Inhibitors:
-
KCN (Potassium Cyanide): Blocks Complex IV (Cytochrome c Oxidase).
-
This compound: Target AOX inhibitor.
-
Experimental Workflow (Clark Electrode Method)
-
Baseline Respiration:
-
Add 2 mL Respiration Buffer to the chamber (calibrated to 100% air saturation).
-
Add Mitochondria (0.5–1.0 mg protein). Allow signal to stabilize.
-
Add Succinate (10 mM) to initiate State 2 respiration.
-
Add ADP (150 µM) to initiate State 3 (Active) respiration.
-
-
Isolate AOX Pathway:
-
Add KCN (1 mM) .
-
Observation: Respiration will drop significantly but not to zero if AOX is present. The remaining oxygen consumption is purely AOX-driven.
-
-
Inhibitor Titration:
-
Titrate This compound (from 100 mM DMSO stock) in stepwise aliquots (e.g., 10 µM, 50 µM, 100 µM, 500 µM).
-
Record the decrease in Oxygen Consumption Rate (OCR) after each addition.
-
-
Validation:
-
The OCR should drop to near zero (background) if the compound effectively inhibits AOX.
-
Figure 2: AOX Assay Logic Flow
Caption: Workflow to isolate and inhibit the Alternative Oxidase pathway using KCN and the test compound.
Expected Results & Troubleshooting
| Parameter | HDAC Assay (Zinc) | AOX Assay (Iron) |
| Expected IC50 | Low micromolar (1–50 µM) | Mid micromolar (50–500 µM) |
| Key Variable | Pre-incubation time (critical for binding) | Mitochondrial integrity (RCR > 3) |
| Interference | Fluorescence quenching by compound | DMSO > 2% disrupts membranes |
| Control | TSA (Nanomolar potency) | SHAM (Standard reference) |
Expert Insight:
If the compound shows weak activity in the HDAC assay, verify the integrity of the hydroxamic acid group using Ferric Chloride (
References
-
Hydroxamic Acid Chelation Chemistry
- Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of metal chelators and metalloenzyme inhibitors." European Journal of Inorganic Chemistry.
-
HDAC Inhibition Protocols
- Wegener, D., et al. (2003). "Fluorogenic substrates for histone deacetylases." Chemistry & Biology.
-
Alternative Oxidase (AOX)
- Siedow, J. N., & Girvin, M. E. (1980). "Alternative respiratory pathway. Its role in seed respiration and its inhibition by salicylhydroxamic acid." Plant Physiology.
-
Compound Synthesis & Metal Binding Context
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,2-dihydroxy-5-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for the synthesis of N,2-dihydroxy-5-methylbenzamide, a valuable salicylhydroxamic acid derivative. As a Senior Application Scientist, my objective is to move beyond simple protocols and offer a comprehensive support center that addresses common challenges, explains the underlying chemical principles, and provides actionable strategies to improve reaction yields and product purity. This document is structured as a dynamic troubleshooting guide and FAQ, designed to be a practical companion in the laboratory.
Synthesis Overview: A Two-Step Approach
The most common and reliable synthesis of this compound is a two-step process starting from 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid).
-
Step 1: Esterification. The carboxylic acid is first converted to its corresponding methyl ester, methyl 2-hydroxy-5-methylbenzoate. This is typically achieved through a Fischer esterification, which activates the carboxyl group for the subsequent reaction.
-
Step 2: Hydroxamic Acid Formation. The methyl ester is then reacted with hydroxylamine in the presence of a strong base to form the desired this compound.[1][2]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and corrective actions.
Issue 1: Low Overall Yield
Q: My final yield of this compound is consistently below 50%. What are the most likely causes and how can I improve it?
A: Low overall yield can originate from inefficiencies in either the esterification or the hydroxamic acid formation step. A systematic approach is required to identify the bottleneck.
-
Cause A: Incomplete Esterification (Step 1). Fischer esterification is an equilibrium reaction.[3] If the reaction does not go to completion, you will carry forward unreacted starting material, complicating purification and lowering the theoretical yield of the second step.
-
Solution:
-
Drive the Equilibrium: Use a large excess of methanol, which acts as both solvent and reactant.
-
Water Removal: While not always necessary for simple esters, if yields are poor, consider techniques to remove the water byproduct, such as azeotropic distillation with toluene.[3]
-
Reaction Time & Catalyst: Ensure a sufficient reaction time (monitor by TLC) and an adequate amount of acid catalyst (e.g., concentrated H₂SO₄).
-
-
-
Cause B: Inefficient Hydroxamic Acid Formation (Step 2). This is the most critical step and often the primary source of yield loss.
-
Solution:
-
Active Nucleophile Generation: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. A strong base, like sodium methoxide (NaOMe) or potassium hydroxide (KOH), is crucial to generate the free, more nucleophilic hydroxylamine in situ.[4][5] Ensure at least two equivalents of base are used: one to neutralize the HCl salt and another to deprotonate a portion of the hydroxylamine, enhancing its nucleophilicity.
-
Temperature Control: While the reaction needs to proceed, excessive heat can lead to degradation of both the hydroxylamine and the product. Room temperature is often sufficient, though gentle heating may be required.[6]
-
Workup Losses: The product is a hydroxamic acid, which can chelate metal ions and has moderate polarity. During aqueous workup, ensure the pH is adjusted correctly (typically acidic) to precipitate the product fully before filtration. Washing with copious amounts of water can lead to losses due to slight solubility. Use cold water for washing.
-
-
Issue 2: Product Purity and Side Reactions
Q: My final product shows multiple spots on TLC, even after workup. What are the common side reactions, and how can I minimize them?
A: The primary challenge in this reaction is controlling the nucleophilic attack of hydroxylamine, which can act as either an N- or O-nucleophile. Hydrolysis of the ester is another common side reaction.
-
Side Reaction A: O-Acylation. While N-acylation is thermodynamically favored to form the more stable hydroxamic acid, kinetic O-acylation can occur, leading to the formation of an O-acylhydroxylamine intermediate.[7][8] This is often less of an issue under basic conditions but can be a competing pathway.
-
Side Reaction B: Ester Hydrolysis. The basic conditions (NaOMe or KOH) used to generate free hydroxylamine can also catalyze the hydrolysis of your starting methyl ester back to the carboxylate salt (sodium 2-hydroxy-5-methylbenzoate).[9] This is especially problematic if there is excess water in the reaction.
-
Solution:
-
Use Anhydrous Solvents: Employ dry methanol to minimize the potential for ester hydrolysis.
-
Control Stoichiometry: Use a modest excess of the hydroxylamine/base solution (e.g., 1.5-2.0 equivalents) to ensure complete reaction of the ester without promoting excessive side reactions.
-
Monitor Progress: Use TLC to track the consumption of the starting ester. The reaction is often complete within a few hours at room temperature.[9] Over-extending the reaction time can increase the likelihood of hydrolysis.
-
-
Caption: Competing reaction pathways in hydroxamic acid synthesis.
Issue 3: Purification Challenges
Q: I'm struggling to get a pure, crystalline product. Recrystallization yields an oil, and column chromatography gives poor separation. What should I do?
A: Purifying hydroxamic acids can be tricky due to their polarity and metal-chelating properties.
-
Problem A: Oiling Out During Recrystallization. This happens when the product's melting point is lower than the boiling point of the solvent or when impurities prevent the formation of a crystal lattice.
-
Solution:
-
Solvent Screening: Test a range of solvents and solvent systems. For a polar molecule like this, consider ethyl acetate, ethanol/water, or dichloromethane/hexane systems.[9] The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling encourages oiling.[9]
-
Seeding: If you have a small amount of pure crystal, add it to the cooled, saturated solution to induce crystallization.[9]
-
-
-
Problem B: Poor Column Chromatography Separation. Strong adsorption onto silica gel can lead to streaking, peak tailing, and product loss.[10]
-
Solution:
-
Deactivate Silica: The acidic nature of silica gel can interact strongly with your product. Consider pre-treating the silica by flushing the packed column with your eluent system containing a small amount (0.5-1%) of a modifier like triethylamine or acetic acid, depending on the impurities you need to separate.
-
Optimize Eluent: Start with a less polar solvent system (e.g., 70:30 Hexane:Ethyl Acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one for separating closely related compounds.[10]
-
Reverse-Phase Chromatography: If normal-phase continues to be problematic, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide a better separation.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for preparing the hydroxylamine solution for Step 2?
A1: The most common and effective method is the in situ preparation.[5][12] Start by dissolving hydroxylamine hydrochloride in methanol. In a separate flask, prepare a solution of sodium methoxide in methanol. Cool both solutions in an ice bath before slowly adding the base to the hydroxylamine solution. A precipitate of NaCl will form. This mixture can often be used directly, or the NaCl can be filtered off before adding the solution to your ester.[5] Preparing the free base just before use is critical as it is less stable than its salt form.[4]
Q2: How can I monitor the reaction progress effectively?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method.[6][13] Use a mobile phase like 1:1 Hexane:Ethyl Acetate. The starting ester will be less polar (higher Rf value) than the final hydroxamic acid product (lower Rf value). The reaction is complete when the spot corresponding to the starting ester has disappeared. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: Can I use a different coupling agent instead of starting from the ester?
A3: Yes, activating the carboxylic acid with a coupling agent and then reacting it with hydroxylamine is a valid alternative, though often more expensive. Reagents like 1,1'-Carbonyldiimidazole (CDI) or peptide coupling agents like HBTU/HOBt can be used to form an activated intermediate that reacts readily with hydroxylamine.[12][14] This approach avoids the initial esterification step but requires careful control to prevent side reactions with the coupling agents themselves.[15]
Q4: What are the key safety precautions for this synthesis?
A4:
-
Hydroxylamine: Free hydroxylamine is unstable and can be explosive. Always use it in solution and avoid heating it in a concentrated form.[16] Its hydrochloride salt is much safer to handle.
-
Sodium Methoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere if possible and wear appropriate personal protective equipment (PPE).
-
Solvents: Methanol is toxic and flammable. All operations should be conducted in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-hydroxy-5-methylbenzoate
-
To a 250 mL round-bottom flask, add 2-hydroxy-5-methylbenzoic acid (10.0 g, 65.7 mmol).
-
Add anhydrous methanol (100 mL) and stir until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol by about half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing ice water (200 mL). A white solid or oil should separate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a white solid or pale oil. Expected yield: 85-95%.
Protocol 2: Synthesis of this compound
-
Prepare the Hydroxylamine Solution: In a 100 mL flask, dissolve hydroxylamine hydrochloride (7.5 g, 108 mmol) in methanol (40 mL). In a separate flask, dissolve sodium methoxide (5.8 g, 108 mmol) in methanol (40 mL). Cool both solutions to 0°C in an ice bath. Slowly add the sodium methoxide solution to the hydroxylamine hydrochloride solution with stirring. A white precipitate of NaCl will form. Stir for 15 minutes at 0°C.
-
Main Reaction: In a 250 mL round-bottom flask, dissolve methyl 2-hydroxy-5-methylbenzoate (5.0 g, 30.1 mmol) in methanol (50 mL).
-
Add the freshly prepared hydroxylamine/NaOMe slurry from step 1 to the ester solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~5-6 by the slow, dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of the product should form. Stir in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water (2 x 15 mL).
-
Dry the solid under vacuum. The crude product can be purified further by recrystallization from an ethanol/water mixture. Expected yield: 60-75%.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1. Esterification | 2-hydroxy-5-methylbenzoic acid | H₂SO₄ (cat.) | Methanol | Reflux | 4-6 h | 85-95% |
| 2. Hydroxamic Acid Formation | Methyl 2-hydroxy-5-methylbenzoate | NH₂OH·HCl, NaOMe | Methanol | 0°C to RT | 3-5 h | 60-75% |
References
- THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (n.d.).
- Synthesis of Methyl 2-hydroxy-5-acetamidobenzoate - PrepChem.com. (n.d.).
- Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (n.d.).
- Hydroxamic acid - Wikipedia. (n.d.).
- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. (n.d.).
- 2,3-dihydroxy-N-methylbenzamide - 78249-61-3 - Vulcanchem. (n.d.).
- A Comparative Guide to the Stability of 3-Hydroxy-5-methylbenzamide and Related Benzamide Derivatives - Benchchem. (n.d.).
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
- Identifying and minimizing side reactions in benzamide synthesis - Benchchem. (n.d.).
- The Reaction of Hydroxylamine with Activated Acyl Groups. II. Mechanism of the Reaction - ACS Publications. (n.d.).
- Methods for Hydroxamic Acid Synthesis - PMC - NIH. (n.d.).
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - UniCA IRIS. (2021, August 20).
- optimizing reaction conditions for 4-benzoylbenzamide synthesis - Benchchem. (n.d.).
- What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? - Quora. (2023, March 28).
- N-hexylhydroxylamine vs hydroxylamine in hydroxamic acid formation - Smolecule. (n.d.).
- Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem. (n.d.).
- CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents. (n.d.).
- Technical Support Center: Optimizing 4-Hydroxybenzamide Synthesis - Benchchem. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (n.d.).
- benzohydroxamic acid - Organic Syntheses Procedure. (n.d.).
- The reaction of hydroxylamine with aspirin - Arkivoc. (n.d.).
Sources
- 1. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 2. iris.unica.it [iris.unica.it]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
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- 16. quora.com [quora.com]
Technical Support Center: N,2-dihydroxy-5-methylbenzamide HPLC Analysis
Status: Operational Ticket ID: T-HPLC-HYD-005 Subject: Resolving Impurity Peaks & Peak Shape Issues in Hydroxamic Acid Derivatives
Executive Summary
You are likely experiencing resolution issues with N,2-dihydroxy-5-methylbenzamide due to its specific chemical nature as a salicylhydroxamic acid derivative . Unlike standard small molecules, this compound possesses two critical functionalities that disrupt standard Reverse-Phase HPLC (RP-HPLC):
-
Metal Chelation: The N-hydroxy and ortho-hydroxy (phenol) groups create a high-affinity ligand for iron (Fe³⁺) and stainless steel ions, causing peak tailing and "ghost" peaks.
-
Hydrolytic Instability: The hydroxamic acid bond is labile, leading to on-column degradation into 2-hydroxy-5-methylbenzoic acid .
This guide breaks down these failure modes and provides self-validating protocols to resolve them.
Module 1: The "Iron" Problem (Peak Tailing & Splitting)
Symptom: The main peak exhibits severe tailing (Tailing Factor > 1.5), splits into a doublet, or you observe broad, undefined "ghost" peaks that do not match known impurities.
Root Cause: this compound acts as a siderophore mimic . It strips trace iron ions from stainless steel frits, column bodies, and tubing. The "impurity" peaks are often actually metal-complexed versions of your main compound [1, 2].
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1 | Switch to PEEK/Glass | Replace stainless steel capillaries and column hardware with PEEK (Polyether ether ketone) or glass-lined tubing. This eliminates the source of Fe³⁺ ions. |
| 2 | Add a Chelator | Add 0.1 mM EDTA (Disodium ethylenediaminetetraacetate) to Mobile Phase A. EDTA has a higher affinity for Fe³⁺ than hydroxamic acids, effectively "masking" the metal ions [2]. |
| 3 | System Passivation | Flush the HPLC system (excluding the column) with 6N Nitric Acid or a commercial passivation solution to remove accessible iron oxides. |
Visualization: Chelation Interference Mechanism
Figure 1: Mechanism of iron-induced peak distortion. The hydroxamic acid binds leached iron, creating a secondary species that co-elutes or tails significantly.
Module 2: The "Growing" Impurity (Hydrolysis)
Symptom: A new impurity peak appears at a specific Relative Retention Time (RRT ~0.8 - 0.9) and grows larger the longer the sample sits in the autosampler or during long column runs.
Root Cause: Hydroxamic acids are prone to hydrolysis, converting back to their carboxylic acid precursor. This is catalyzed by strong acids (like TFA) and heat [3].
Reaction: this compound + H₂O → 2-hydroxy-5-methylbenzoic acid + Hydroxylamine
Troubleshooting Protocol
| Parameter | Recommendation | Why? |
| Mobile Phase pH | pH 3.0 - 4.5 | Avoid pH < 2.0 (e.g., 0.1% TFA). Use Ammonium Formate or Phosphate buffer to maintain a moderately acidic environment that suppresses ionization without catalyzing hydrolysis [3]. |
| Temperature | 20°C - 25°C | Do not heat the column >30°C. Hydrolysis rates increase exponentially with temperature. |
| Solvent | Acetonitrile | Methanol can sometimes participate in transesterification/solvolysis reactions with activated amides; Acetonitrile is inert. |
Module 3: Separation of Synthesis Precursors
Symptom: Difficulty resolving the main peak from the starting material (Methyl 2-hydroxy-5-methylbenzoate).
Root Cause: The methyl ester precursor is highly lipophilic and structurally similar. Standard C18 columns may not provide enough selectivity difference between the methyl ester and the methyl-hydroxamic acid.
Optimization Strategy
-
Stationary Phase: Switch to a Phenyl-Hexyl or Polar-Embedded C18 column.
-
Reasoning: The phenyl ring allows for
interactions, which differ subtly between the planar ester and the hydroxamic acid (which can adopt different conformers).
-
-
Gradient Slope: Shallow gradient (e.g., 5% B to 40% B over 20 minutes).
-
Reasoning: The hydrophobicity difference is small; a steep gradient compresses the peaks.
-
Master Protocol: Validated HPLC Method
Based on the chemical properties of salicylhydroxamic acid derivatives, the following method is recommended as the "Gold Standard" starting point.
Instrument Configuration
-
System: HPLC/UPLC with PEEK tubing preferred.
-
Detector: UV/Vis at 300 nm (shifts away from solvent cut-off, specific to the benzamide conjugation).
Method Parameters
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (or equiv.) 4.6 x 150mm, 3.5µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) + 0.1 mM EDTA |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Strict control) |
| Injection Vol | 5 - 10 µL |
Gradient Table
| Time (min) | % A | % B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold (Polar impurities) |
| 15.0 | 40 | 60 | Elution of Main Peak & Ester |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic logic for identifying the root cause of HPLC anomalies.
References
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO). Retrieved from [Link]
-
American Chemical Society (ACS). Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids. Analytical Chemistry.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]
-
Agilent Technologies. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Salicylhydroxamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing the Stability of N,2-dihydroxy-5-methylbenzamide in Physiological pH
Welcome to the technical support center for N,2-dihydroxy-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound, particularly in physiological pH environments (pH ~7.4). Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the challenges you may encounter during your research.
I. Understanding the Instability of this compound
This compound possesses a catechol-like moiety (two hydroxyl groups on the benzene ring) and an amide group. This chemical structure, while potentially conferring desirable biological activity, also presents inherent stability challenges, especially in neutral to alkaline aqueous solutions. The primary degradation pathways are oxidation and hydrolysis.
A. Oxidation of the Catechol Moiety: The dihydroxy-phenyl group is highly susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, and exposure to light. This oxidation leads to the formation of highly colored quinone species, which can further polymerize. At physiological pH, the deprotonation of the phenolic hydroxyl groups increases the electron density of the aromatic ring, making the compound more susceptible to oxidation.
B. Hydrolysis of the Amide Bond: The amide linkage in this compound can undergo hydrolysis, cleaving the molecule into 2,N-dihydroxy-5-methylbenzoic acid and ammonia. This reaction is typically slower than oxidation under physiological conditions but can be accelerated by acidic or basic conditions and elevated temperatures.
II. Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning brown. What is happening?
A1: The brown discoloration is a classic sign of oxidation of the catechol moiety. This is a common issue with phenolic compounds, especially at neutral or alkaline pH, and is often accelerated by the presence of oxygen, light, and metal ions. The colored products are likely quinones and their subsequent polymerization products.
Q2: What is the optimal pH for storing this compound solutions?
A2: For short-term storage, a slightly acidic pH (in the range of 3-6) is generally recommended to minimize oxidation. However, for experiments requiring physiological pH, it is crucial to use the solution immediately after preparation or to employ stabilization strategies.
Q3: Can I autoclave my buffer solution containing this compound?
A3: It is not recommended. The high temperature during autoclaving can accelerate both oxidation and hydrolysis of the compound. It is best to filter-sterilize the solution through a 0.22 µm filter if sterility is required.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions, typically prepared in a solvent like DMSO or ethanol, should be stored at -20°C or -80°C, protected from light in amber vials, and with minimal headspace to reduce oxygen exposure. For aqueous solutions, storage should be at 2-8°C for very short periods (hours) or frozen for longer-term storage, though freeze-thaw cycles should be minimized.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid discoloration of the solution upon preparation at physiological pH. | High susceptibility to oxidation at neutral pH. Presence of dissolved oxygen in the buffer. Contamination with metal ions that catalyze oxidation. | 1. Deoxygenate your buffer: Sparge the buffer with an inert gas (nitrogen or argon) for at least 15-30 minutes before dissolving the compound.[1] 2. Work quickly: Prepare the solution immediately before use. 3. Add a chelating agent: Incorporate a small amount of EDTA (e.g., 0.1 mM) into your buffer to sequester catalytic metal ions. 4. Use an antioxidant: Add a suitable antioxidant like ascorbic acid (0.1-1 mM) or sodium metabisulfite (0.1-1 mM) to the buffer. |
| Loss of compound activity over a short period in cell culture media. | Degradation due to oxidation and/or hydrolysis in the complex media at 37°C. | 1. Prepare fresh: Add the compound to the media immediately before treating the cells. 2. Consider encapsulation: For longer-term experiments, consider encapsulating the compound in cyclodextrins to protect it from the aqueous environment. 3. Replenish the compound: If the experiment allows, replenish the media with freshly prepared compound at regular intervals. |
| Inconsistent results in bioassays. | Variable degradation of the compound between experiments. | 1. Standardize preparation: Follow a strict, standardized protocol for solution preparation, including deoxygenation and the use of antioxidants. 2. Analyze compound concentration: Use HPLC to verify the concentration of the active compound in your solution at the start of each experiment. 3. Protect from light: Conduct experiments under low-light conditions or use amber-colored labware. |
| Precipitate formation in the solution. | Poor aqueous solubility or formation of insoluble degradation products. | 1. Check solubility limits: Ensure you are not exceeding the compound's solubility at the experimental pH. 2. Use a co-solvent: If compatible with your experiment, a small percentage of a co-solvent like DMSO or ethanol may help maintain solubility. 3. Filter the solution: If a precipitate forms upon dissolution, it may be due to impurities. Filter the solution through a 0.22 µm syringe filter. |
IV. Experimental Protocols for Enhancing Stability
Here are detailed protocols for key experiments to assess and improve the stability of this compound.
Protocol 1: Forced Degradation Study
This study will help identify the primary degradation pathways under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 3).
Protocol 2: Stabilization with Antioxidants and Chelating Agents
This protocol evaluates the effectiveness of common stabilizers at physiological pH.
1. Buffer Preparation:
-
Prepare a 0.1 M phosphate buffer at pH 7.4.
-
Deoxygenate the buffer by sparging with nitrogen or argon for 30 minutes.
2. Preparation of Test Solutions:
-
Prepare the following solutions in the deoxygenated buffer, each containing this compound at the desired final concentration (e.g., 100 µM):
-
Control: No additives.
-
EDTA: 0.1 mM EDTA.
-
Ascorbic Acid: 1 mM ascorbic acid.
-
Sodium Metabisulfite: 1 mM sodium metabisulfite.
-
Combination: 0.1 mM EDTA + 1 mM ascorbic acid.
-
3. Incubation and Analysis:
-
Incubate the solutions at room temperature, protected from light.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots and analyze immediately by HPLC to determine the remaining concentration of this compound.
-
Visually inspect for color change.
Protocol 3: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 280-320 nm).
-
Injection Volume: 10 µL.
This method should be validated for its ability to separate the parent peak from degradation products formed during forced degradation studies.
V. Visualization of Degradation and Stabilization
Hypothetical Degradation Pathway
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stabilization Studies
Caption: Workflow for evaluating the effectiveness of stabilizing agents.
VI. References
-
Stabilization of oxygen-sensitive formulations via a secondary oxygen scavenger. PubMed. Available at: [Link]
-
Developing an Injectable Formula Containing an Oxygen-Sensitive Drug: A Case Study of Danofloxacin Injectable. Marcel Dekker, Inc. Available at: [Link]
-
MANUFACTURING STERILE PARENTERAL PHARMACEUTICALS: - How to Protect Oxygen Sensitive Formulations. Lighthouse Instruments. Available at: [Link]
-
Oxygen Sensitive Drug Products. Pharmaceutical Outsourcing. Available at: [Link]
-
Medicinal chemistry of catechol, a versatile pharmacophore. ResearchGate. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Protecting Oxygen-Sensitive Formulations Throughout the Product Lifecycle. Xtalks. Available at: [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. Available at: [Link]
-
Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. MDPI. Available at: [Link]
-
Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols. MDPI. Available at: [Link]
-
isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Available at: [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. ResearchGate. Available at: [Link]
-
Study of pH and temperature effect on lipophilicity of catechol-containing antioxidants by reversed phase liquid chromatography. ScienceDirect. Available at: [Link]
-
Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentr. HAL Open Science. Available at: [Link]
-
Use of LC-MS/MS for xenobiotic metabolism studies in animals. EDP Sciences. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]
-
Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties. National Institutes of Health. Available at: [Link]
-
Cyclodextrins as encapsulation agents for plant bioactive compounds. ScienceDirect. Available at: [Link]
-
Liquid chromatography-mass spectrometry (LC–MS) results: standard... ResearchGate. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]
-
Summary of MS/MS fragments for putative in source oxidation products of catechol (Cat). ResearchGate. Available at: [Link]
-
[Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]
-
Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC Technologies. Available at: [Link]
Sources
Technical Support Center: Minimizing Side Reactions in N,2-dihydroxy-5-methylbenzamide Formulation
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,2-dihydroxy-5-methylbenzamide (also known as 2-Hydroxy-5-methylbenzhydroxamic acid, CAS 61799-77-7)[1]. The unique chemical structure, containing both a phenolic hydroxyl and a hydroxamic acid moiety, presents specific challenges during formulation. Understanding the causality behind degradation pathways is critical to developing a stable and effective product. This document offers troubleshooting advice, preventative strategies, and validated protocols to mitigate common side reactions.
Section 1: Understanding the Core Instability of this compound
The primary formulation challenges for this compound stem from two key functional groups:
-
The Phenolic Hydroxyl Group: This group is highly susceptible to oxidation, especially under neutral to alkaline conditions. Atmospheric oxygen, trace metal ions, and light exposure can catalyze this process, leading to the formation of colored quinone and polymeric byproducts. This is often the primary cause of formulation discoloration (e.g., pink, yellow, or brown).[2][3]
-
The Hydroxamic Acid Moiety (-CONHOH): This group is prone to hydrolysis under both strong acidic and strong basic conditions.[4][5] This cleavage results in the formation of 2-hydroxy-5-methylbenzoic acid and hydroxylamine, leading to a loss of potency and the introduction of impurities.
These two pathways, oxidation and hydrolysis, are the most common sources of degradation and must be carefully controlled.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during formulation in a question-and-answer format.
Issue 1: Discoloration of the Formulation
Q: My aqueous solution of this compound is rapidly turning pink (or brown). What is the cause and how can I prevent it?
A: This is a classic sign of oxidation of the phenolic hydroxyl group. The phenoxide anion, which forms more readily at higher pH, is significantly more susceptible to oxidation than the protonated phenol. This process is often accelerated by dissolved oxygen, trace metal ions (like Fe³⁺ or Cu²⁺), and exposure to UV light.[6][7]
Solutions:
-
pH Control: Maintain the formulation at a slightly acidic pH (e.g., 4.0 - 5.5) using a suitable buffer system (e.g., citrate or acetate). This ensures the phenolic group remains largely protonated, reducing its susceptibility to oxidation.[8]
-
Inert Atmosphere: During manufacturing, protect the formulation from atmospheric oxygen by blanketing the vessel with an inert gas like nitrogen or argon. For the final product, consider packaging in sealed ampoules under nitrogen.
-
Use of Antioxidants: Incorporate a water-soluble antioxidant to act as a sacrificial agent.
-
Ascorbic Acid (Vitamin C): Effective at scavenging free radicals.[9]
-
Sodium Metabisulfite or Sodium Thiosulfate: Potent oxygen scavengers.
-
-
Addition of a Chelating Agent: Add a chelating agent like Edetate Disodium (EDTA) at a low concentration (e.g., 0.01-0.1%). EDTA sequesters catalytic metal ions that can accelerate oxidative degradation.
-
Photoprotection: Store the bulk material and final formulation in amber or opaque containers to protect it from light.[10]
Issue 2: Loss of Potency and Emergence of Impurities
Q: My stability-indicating HPLC shows a time-dependent decrease in the parent API peak, with a corresponding increase in a peak identified as 2-hydroxy-5-methylbenzoic acid. What is causing this degradation?
A: The appearance of 2-hydroxy-5-methylbenzoic acid is a definitive marker of the hydrolysis of the hydroxamic acid bond. This reaction is catalyzed by both strong acids (pH < 3) and bases (pH > 8) and is accelerated by heat.[5][11]
Solutions:
-
Strict pH Control: The stability of the hydroxamic acid is highly pH-dependent. A pH range of 4.0 to 6.0 is generally the most stable region, minimizing both acid- and base-catalyzed hydrolysis. It is crucial to perform a pH-rate profile study to identify the specific pH of maximum stability for your formulation.[12]
-
Buffer System Selection: Choose a buffer system with adequate capacity to maintain the target pH throughout the product's shelf life. Citrate and acetate buffers are common choices.
-
Temperature Management: Avoid excessive heat during all formulation steps, such as dissolution and mixing. Store the final product under controlled room temperature or refrigerated conditions, as determined by stability studies.
-
Excipient Selection: Ensure that the chosen excipients do not contain acidic or basic impurities that could alter the micro-pH of the formulation and catalyze hydrolysis.
| Condition | Primary Degradation Pathway | Recommended pH Range | Key Mitigation Strategy |
| Exposure to Air/Light | Oxidation | 4.0 - 5.5 | Inert atmosphere, antioxidants, chelating agents, photoprotection |
| Strong Acidic (pH < 3) | Hydrolysis | 4.0 - 6.0 | Use of appropriate buffer systems (e.g., acetate, citrate) |
| Strong Basic (pH > 8) | Hydrolysis & Oxidation | 4.0 - 6.0 | Strict avoidance of alkaline conditions |
| High Temperature | Hydrolysis & Oxidation | N/A | Process at controlled room temperature; store in a cool place |
Table 1: Summary of Degradation Factors and Mitigation Strategies.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical excipients to screen for compatibility?
A1: Beyond pH-modifying agents, be cautious with excipients that may contain reactive impurities.[13]
-
Polymers (e.g., PEGs, Poloxamers): Check for peroxide impurities, which are potent oxidizing agents. Use grades with low peroxide values.
-
Sugars (e.g., Lactose): Can contain aldehyde impurities that may react with the amine functionality.
-
Magnesium Stearate: Can have a basic character, potentially increasing the pH at the solid-state interface and promoting degradation.
-
Metal Oxides (e.g., Titanium Dioxide): Can be photocatalytic, increasing the rate of degradation upon light exposure.
Q2: What analytical method is best for stability testing?
A2: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard.[10] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[14][15] The method must be able to resolve the parent peak from all potential degradants, particularly 2-hydroxy-5-methylbenzoic acid and key oxidative byproducts. (See Section 4.2 for a starting protocol).
Q3: How should I handle the API before formulation?
A3: The solid this compound API should be stored in a well-sealed container, protected from light and moisture, and kept in a cool, dry place. Long-term storage under an inert atmosphere is recommended to prevent slow oxidation of the solid material.
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation of a Stabilized Aqueous Formulation
This protocol outlines the preparation of a 1 mg/mL test formulation designed to minimize both oxidative and hydrolytic degradation.
-
Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Dissolve citric acid in purified water and adjust the pH to 4.5 using a sodium hydroxide solution.
-
Vehicle Preparation: To 90% of the final buffer volume, add Edetate Disodium (EDTA) to a final concentration of 0.05% (w/v) and Ascorbic Acid to a final concentration of 0.1% (w/v).
-
Inerting the Vehicle: Sparge the solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution for all subsequent steps.
-
Dissolution: Slowly add the this compound API to the vortexing vehicle to achieve a final concentration of 1 mg/mL. Gentle warming (not to exceed 40°C) may be used if necessary.
-
Final Volume: Once fully dissolved, add the citrate buffer to reach the final volume and mix well.
-
Filtration & Packaging: Filter the solution through a 0.22 µm filter into amber glass vials. Purge the headspace of each vial with nitrogen before sealing.
Caption: Workflow for preparing a stabilized aqueous formulation.
Protocol 4.2: Stability-Indicating RP-HPLC Method
This method provides a starting point for monitoring the purity and degradation of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | UV, set at the λmax of the parent compound (determine experimentally) |
| Diluent | 50:50 Water:Acetonitrile |
Table 2: Recommended Starting Parameters for RP-HPLC Analysis.[10][14]
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the parent peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Resolution: The parent peak should be baseline-resolved (Rs > 2.0) from its closest eluting degradant/impurity.
References
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
- Various therapeutic formulations of phenolic compounds: An overview. ScienceDirect.
- Degradation of Phenol in Aqueous Solution by Advanced Oxidation Process. Asian Journal of Chemistry.
- Role of the Encapsulation in Bioavailability of Phenolic Compounds. PMC - NIH.
- The use of encapsulation to guarantee the stability of phenolic compounds.
- Encapsulation of phenolic compounds within nano/microemulsion systems: A review. Pharma Excipients.
- The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 c
- Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review.
- Amide - Wikipedia. Wikipedia.
- A Comparative Guide to the Stability of 3-Hydroxy-5-methylbenzamide and Related Benzamide Deriv
- 21.7: Chemistry of Amides. Chemistry LibreTexts.
- This compound. MilliporeSigma.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Challenges and Opportunities in Oral Formulation Development.
- This compound. CymitQuimica.
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
- pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asianpubs.org [asianpubs.org]
- 7. The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. ajpaonline.com [ajpaonline.com]
Technical Support Center: Extending the Shelf Life of N,2-dihydroxy-5-methylbenzamide
Welcome to the technical support center for N,2-dihydroxy-5-methylbenzamide (CAS: 61799-77-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth technical guidance on optimal storage conditions, troubleshooting common issues, and frequently asked questions, all grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal shelf life, this compound should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8°C) is recommended. Some suppliers of similar benzamide compounds also suggest storing in a well-ventilated place[1][2][3][4][5].
Q2: Why is it important to protect this compound from light?
A2: this compound contains phenolic hydroxyl groups, which are susceptible to photo-oxidation. Exposure to light, particularly UV radiation, can initiate degradation pathways, leading to discoloration and the formation of impurities. Studies on other phenolic compounds have shown significant degradation in the presence of sunlight[6].
Q3: Can I store this compound at room temperature?
A3: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for extended periods. Elevated temperatures can accelerate the rate of degradation reactions. Research on phenolic compounds indicates that temperatures above 40°C can lead to notable declines in stability[6].
Q4: Should I be concerned about humidity when storing this compound?
A4: Yes, high humidity should be avoided. The presence of moisture can promote hydrolysis of the amide group and may also facilitate oxidative degradation of the phenolic rings[6]. Always ensure the storage container is tightly sealed.
Q5: What is the expected shelf life of this compound?
A5: The shelf life is highly dependent on the storage conditions. When stored under the recommended cool, dry, and dark conditions in a sealed container, the compound should remain stable for an extended period. However, for critical applications, it is advisable to periodically assess the purity of the compound, especially if it has been in storage for a long time.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing or browning of the solid) | Oxidation of the phenolic hydroxyl groups, often accelerated by exposure to air and/or light. | 1. Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil to protect it from light.2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.3. Store at a reduced temperature (2-8°C).4. Before use, assess the purity of the discolored material using a suitable analytical technique like HPLC or TLC. |
| Precipitation or cloudiness in solution | The compound may have low solubility in the chosen solvent, or degradation products that are less soluble may have formed. | 1. Confirm the solubility of this compound in your solvent system. Gentle warming or sonication may aid dissolution.2. If the solution has been stored, filter it through a 0.22 µm syringe filter before use to remove any particulates.3. Analyze the filtered solution and the precipitate (if possible) by LC-MS to identify any degradation products. |
| Loss of biological activity or inconsistent experimental results | This could be due to the degradation of the parent compound, leading to a lower effective concentration. | 1. Re-evaluate the purity of your stock of this compound using a validated analytical method.2. Prepare fresh solutions from a new or properly stored batch of the compound.3. Review your experimental protocol to ensure there are no steps that could be causing degradation (e.g., prolonged exposure to high temperatures or incompatible reagents). |
| Changes in pH of a stock solution | Degradation can lead to the formation of acidic or basic byproducts. For instance, hydrolysis of the amide could release ammonia or an amine, while oxidation of the phenol groups could form acidic species. | 1. Measure the pH of your stock solution.2. If a pH shift is observed, it is a strong indicator of degradation. The solution should be discarded and a fresh one prepared.3. Consider using a buffered solvent system for your stock solution if compatible with your experimental design. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation:
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 50:50 v/v mixture). Adding 0.1% formic acid to both solvents can improve peak symmetry[8].
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to the maximum absorbance of this compound (this may need to be determined by a UV scan).
-
Inject the sample and run the analysis.
-
-
Data Analysis: Calculate the purity based on the peak area percentage of the main component relative to the total peak area.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours[9].
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours[9].
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours[9].
-
Thermal Degradation: Expose the solid compound to a temperature of 60°C for 48 hours[9].
-
Photolytic Degradation: Expose a solution of the compound to a light source (e.g., a photostability chamber) for a defined period[9].
Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify the degradation products.
Visualizing Degradation and Workflow
Caption: Potential degradation pathways for this compound.
Caption: General troubleshooting workflow for this compound.
References
-
Guiné, R. P. F., & Barroca, M. J. (2012). Influence of processing and storage on fruit juices phenolic compounds. ResearchGate. Retrieved from [Link]
-
Hrubša, M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Retrieved from [Link]
-
Babu, K. V. S., et al. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. Retrieved from [Link]
-
Santana, A., et al. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. Retrieved from [Link]
-
Sharma, P. C., et al. (2012). EFFECT OF STORAGE ON PHYSICOCHEMICAL PARAMETERS, PHENOLIC COMPOUNDS AND ANTIOXIDANT ACTIVITY IN GRAPES. Acta Horticulturae. Retrieved from [Link]
-
Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
Oxford Lab Fine Chem. (n.d.). BENZAMIDE 98% (For Synthesis) MSDS. Retrieved from [Link]
-
National Institutes of Health. (2026). N-(hydroxymethyl)benzamide. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZAMIDE CAS Number - HAZARD SUMMARY. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
PubMed. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Hydroxy-2-methyl-benzamidine. Retrieved from [Link]
-
PubMed. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Retrieved from [Link]
-
ResearchGate. (2021). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,5-Dihydroxy-3-methylbenzamide. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: 1H NMR Spectral Analysis of N,2-dihydroxy-5-methylbenzamide
Synonyms: 5-Methylsalicylhydroxamic acid; 2-Hydroxy-5-methylbenzhydroxamic acid CAS: 61799-77-7 Molecular Formula: C8H9NO3 Molecular Weight: 167.16 g/mol [1]
Executive Summary
This guide provides a definitive technical framework for the structural validation of N,2-dihydroxy-5-methylbenzamide , a pharmacophore often utilized in the development of histone deacetylase (HDAC) inhibitors and urease inhibitors.
The hydroxamic acid moiety (-CONHOH) presents unique challenges in NMR spectroscopy due to proton exchange rates, rotational isomerism (Z/E conformers), and intramolecular hydrogen bonding. This guide moves beyond static spectral lists, offering a comparative analytical approach . We examine the molecule's behavior across different solvent systems and contrast it with its metabolic precursors to ensure rigorous quality control in drug development workflows.
Part 1: Structural Logic & Signal Assignment
The 1H NMR spectrum of this compound is defined by three distinct regions: the aliphatic methyl handle, the 1,2,5-trisubstituted aromatic core, and the labile heteroatom protons.
Theoretical Assignment (DMSO-d6)
The following data represents the expected chemical shifts in Dimethyl Sulfoxide-d6 (DMSO-d6), the preferred solvent for observing labile protons.
| Proton Group | Position | Multiplicity | Chemical Shift (δ ppm) | Coupling (J Hz) | Structural Logic |
| Labile A | Phenolic -OH (C2) | Singlet (br/sharp) | 11.5 – 12.2 | - | Deshielded by aromatic ring; often sharp due to strong intramolecular H-bond to Carbonyl O. |
| Labile B | Hydroxamic -NH | Broad Singlet | 10.8 – 11.2 | - | Amide-like character; broad due to quadrupole relaxation of N and exchange. |
| Labile C | Hydroxamic -OH | Broad Singlet | 8.8 – 9.5 | - | Highly variable; acidity depends on Z/E conformation. |
| Aromatic H6 | C6 (ortho to C=O) | Doublet (d) | 7.40 – 7.60 | ~2.0 (meta) | Most deshielded aromatic proton due to anisotropic effect of the carbonyl group. |
| Aromatic H4 | C4 (para to OH) | dd | 7.15 – 7.25 | ~8.5 (ortho), ~2.0 | Coupled to H3 (ortho) and H6 (meta). |
| Aromatic H3 | C3 (ortho to OH) | Doublet (d) | 6.75 – 6.85 | ~8.5 (ortho) | Shielded by the electron-donating phenolic oxygen (ortho effect). |
| Aliphatic | Methyl (-CH3) | Singlet (s) | 2.20 – 2.30 | - | Characteristic isolated methyl on an aromatic ring. |
The "Orthogonal Validation" Workflow
To ensure the identity of the molecule is not confused with regioisomers (e.g., 4-methyl or 3-methyl variants), use the coupling constants as a geometric ruler.
-
J(H3, H4) ≈ 8.5 Hz: Confirms ortho positioning (neighbors).
-
J(H4, H6) ≈ 2.0 Hz: Confirms meta positioning (separated by one carbon).
-
J(H3, H6) ≈ 0 Hz: Confirms para positioning (no splitting observed).
Part 2: Comparative Analysis – Solvent Systems
The choice of solvent is not merely logistical; it is an active experimental probe. The behavior of the hydroxamic acid group changes fundamentally between aprotic polar solvents (DMSO) and protic polar solvents (Methanol).
The "Deuterium Exchange" Test
This is a self-validating protocol to confirm the presence of the hydroxamic acid and phenol moieties.
-
Scenario A: DMSO-d6 (The "Observation" State)
-
DMSO acts as a hydrogen bond acceptor. It stabilizes the labile protons (-OH, -NH), slowing their exchange rate with the bulk solvent.
-
Result: You observe distinct peaks between 9.0 and 12.0 ppm.
-
-
Scenario B: Methanol-d4 (The "Erasure" State)
-
MeOD contains exchangeable deuterium. The labile protons on the molecule rapidly swap with deuterium from the solvent (
). -
Result: The peaks at 9.0–12.0 ppm disappear completely . The signal for HDO/H2O (residual) increases.
-
Strategic Insight: If peaks in the 9-12 ppm region persist in Methanol-d4, they are likely not -OH or -NH groups, indicating a potential impurity or incorrect structure (e.g., an aldehyde).
Visualization of Solvent Interaction
Figure 1: Mechanism of solvent-dependent signal visibility. DMSO stabilizes labile protons for detection, while MeOD facilitates deuterium exchange, erasing them.
Part 3: Comparative Analysis – Precursor vs. Product
In synthesis, this molecule is typically derived from 5-methylsalicylic acid or its ester, methyl 5-methylsalicylate . Distinguishing the product from the starting material is critical.
| Feature | Precursor (Acid/Ester) | Product (Hydroxamic Acid) | Diagnostic Value |
| -NH Signal | Absent | Present (~11 ppm) | Primary confirmation of amide bond formation. |
| Acid Proton | Broad singlet >12 ppm (Acid only) | Replaced by Hydroxamic OH/NH | Disappearance of the extremely downfield acid peak. |
| Ester Methyl | Singlet ~3.8 - 3.9 ppm (Ester only) | Absent | Confirmation of full conversion from ester intermediate. |
| Aromatic Shift | H6 is deshielded by -COOH/-COOMe | H6 is deshielded by -CONHOH | H6 often shifts slightly upfield (0.1-0.2 ppm) in the hydroxamic acid relative to the ester due to different electronic withdrawal. |
Part 4: Experimental Protocol
To ensure reproducibility and publication-quality data, follow this specific acquisition workflow.
Sample Preparation
-
Mass: Weigh 10–15 mg of this compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Precaution: Use a fresh ampoule of DMSO-d6 to minimize water content. Water (~3.33 ppm in DMSO) can catalyze proton exchange, broadening the amide/hydroxyl signals.
-
-
Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to ensure field homogeneity.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with longer delay).
-
Temperature: 298 K (25°C).
-
Note: If labile peaks are extremely broad, lowering the temperature to 280 K can sharpen them by slowing exchange.
-
-
Spectral Width: -2 to 16 ppm. (Must capture the downfield region >12 ppm).
-
Relaxation Delay (D1): 2.0 seconds minimum.
-
Reasoning: Aromatic protons and exchangeable protons have longer T1 relaxation times. A short D1 causes integration errors (underestimating the aromatic/labile ratio).
-
-
Scans (NS): 16 to 64 (depending on concentration).
Assignment Logic Flowchart
Figure 2: Step-by-step logic for signal assignment and structural verification.
References
-
National Institutes of Health (NIH). (2007). Structural NMR and ab initio study of salicylhydroxamic and p-hydroxybenzohydroxamic acids. PubMed. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Comprehensive Safety & Handling Guide: N,2-dihydroxy-5-methylbenzamide
Executive Safety Summary
Compound Identity: N,2-dihydroxy-5-methylbenzamide Synonyms: 5-Methylsalicylhydroxamic acid; 2-Hydroxy-5-methylbenzhydroxamic acid CAS Registry Number: 61799-77-7 Primary Application: Urease inhibition, Matrix Metalloproteinase (MMP) inhibition, Iron/Zinc chelation.
Operational Risk Profile: While often labeled with standard irritant codes (H315, H319), this compound belongs to the hydroxamic acid class. As a Senior Application Scientist, I must highlight that hydroxamic acids possess structural moieties capable of metal chelation and potential mutagenicity (via Lossen rearrangement to isocyanates). Therefore, this guide elevates safety protocols beyond the standard Safety Data Sheet (SDS) baseline to ensure "Precautionary Principle" compliance.
Immediate Action Required:
-
Containment: Handle exclusively within a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).
-
Skin Protection: Treat as a potential permeator; standard latex is insufficient.
-
Incompatibility: Strictly segregate from strong oxidizing agents and iron salts.
Physicochemical Risk Analysis & PPE Matrix
The following protection matrix is derived not just from GHS classifications, but from the compound's physical behavior (micronized dust potential) and chemical reactivity (phenolic/hydroxamic acidity).
2.1 Hazard Characterization
| Hazard Type | GHS Code | Signal | Mechanism of Action |
| Acute Toxicity | H302 | Warning | Harmful if swallowed.[1][2] Systemic absorption may interfere with metalloenzymes. |
| Skin Irritation | H315 | Warning | Phenolic moiety causes contact dermatitis and protein denaturation. |
| Eye Irritation | H319 | Warning | Acidic dust causes immediate, severe irritation and potential corneal opacity. |
| Respiratory | H335 | Warning | Micronized dust irritates mucous membranes; potential for systemic uptake via lungs. |
| Genotoxicity | N/A | Caution | Class Effect: Hydroxamic acids have demonstrated mutagenic potential in vitro; handle as a suspect genotoxin. |
2.2 PPE Specifications
Rationale: The hydroxamic acid group is polar but organic-soluble. Nitrile provides the best balance of dexterity and chemical resistance against the carrier solvents (typically DMSO or Ethanol) used with this compound.
| Body Area | Recommended Equipment | Technical Specification | Operational Logic |
| Respiratory | Primary: Fume HoodSecondary: N95/P100 | Face velocity: 80–100 fpmRespirator: NIOSH-approved | Engineering controls are mandatory for powder handling to prevent inhalation of bioactive dust. |
| Hand (Dry) | Single Nitrile Glove | Thickness: ≥ 0.11 mmAQL: 1.5 | Sufficient for weighing solid powder where permeation risk is low. |
| Hand (Solution) | Double Nitrile | Outer: Standard (0.11 mm)Inner: High-Dexterity | When dissolved in DMSO/Ethanol, skin permeation rates increase drastically. Double gloving creates a breakthrough buffer. |
| Eye/Face | Chemical Goggles | ANSI Z87.1 (Impact + Splash) | Safety glasses are insufficient due to the risk of airborne dust entering from the side. |
| Body | Lab Coat (Tyvek/Cotton) | Long sleeve, elastic cuff | Prevent dust accumulation on street clothes. Tyvek preferred for high-quantity weighing (>1g). |
Operational Protocols: Step-by-Step
3.1 Diagram: Safe Handling Workflow
This workflow enforces a "Zero-Exposure" policy, prioritizing containment at the weighing stage where dust generation is highest.
Caption: Operational workflow emphasizing containment during the critical weighing and solubilization phases.
3.2 Protocol: Precision Weighing & Solubilization
Context: this compound is a solid that may exhibit static charge. It is insoluble in water but soluble in organic solvents.
-
Preparation:
-
Activate the Fume Hood 5 minutes prior to use to establish laminar flow.
-
Place an ionizing fan or antistatic gun inside the hood if the powder appears "fly-away" (static).
-
Pre-label all receiving vials.
-
-
Weighing (The Critical Control Point):
-
Do not use a spatula directly into the stock bottle. Pour a small amount into a disposable weigh boat.
-
Use a micro-spatula to transfer from the boat to the tared vial.
-
Scientific Insight: If the powder adheres to the spatula, it indicates static charge. Stop. Use an antistatic gun. Forcing the powder increases the risk of aerosolization.
-
-
Solubilization:
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically 10–100 mM). Ethanol is a secondary choice.
-
Technique: Add solvent gently down the side of the vial to wash down any powder adhering to the glass walls.
-
Vortexing: Cap tightly. Vortex inside the hood.
-
Caution: DMSO penetrates skin instantly and will carry the benzamide compound into the bloodstream. Double gloving is mandatory here.
-
-
Spill Response:
-
Solid Spill: Do not dry sweep. Cover with a paper towel dampened with Ethanol (60-70%) to trap dust, then wipe up.
-
Solution Spill: Absorb with vermiculite or spill pads. Clean surface with soap and water (alkaline soap helps neutralize the acidic phenol).
-
Disposal & Environmental Stewardship[5][6]
This compound poses a risk to aquatic environments due to its chelating properties, which can strip essential metals from micronutrients in water systems.
-
Solid Waste: Dispose of weigh boats, contaminated gloves, and paper towels in a sealed "Hazardous Solid Waste" container.
-
Liquid Waste: Collect in a "Non-Halogenated Organic Solvent" stream (if dissolved in DMSO/EtOH).
-
Labeling: clearly tag waste as "Toxic / Irritant - Contains Hydroxamic Acid Derivative."
Emergency Response Logic
In the event of exposure, immediate action mitigates long-term damage.
Caption: Immediate triage steps for exposure. Note: Never use solvents to clean skin as they enhance absorption.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122394, 2-Hydroxy-5-methylbenzhydroxamic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 5-methylsalicylhydroxamic acid. Retrieved from [Link]
-
American Chemical Society (ACS). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega 2021. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
